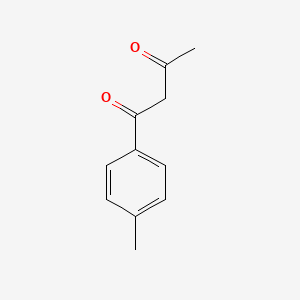

1-(4-Methylphenyl)butane-1,3-dione

Descripción general

Descripción

1-(4-Methylphenyl)butane-1,3-dione, also known as methyl benzyl acetoacetate, is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.22 g/mol . It appears as a colorless to yellowish liquid and is slightly soluble in water but soluble in most organic solvents . This compound is used as an important intermediate in the synthesis of various organic compounds, including medicines, fragrances, and cosmetics .

Métodos De Preparación

1-(4-Methylphenyl)butane-1,3-dione is typically synthesized through the condensation reaction of acetophenone and ethyl acetate . The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The product is then purified through distillation or recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

1-(4-Methylphenyl)butane-1,3-dione has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-(4-Methylphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways . The exact mechanism can vary depending on the specific application and the biological system involved .

Comparación Con Compuestos Similares

1-(4-Methylphenyl)butane-1,3-dione can be compared with similar compounds such as:

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: This compound has similar structural features but includes trifluoromethyl groups, which can alter its chemical properties and reactivity.

1-(4-Methylphenyl)-1,3-butanedione: Another structurally similar compound with slight variations in functional groups, leading to different chemical behaviors.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and reactivity patterns .

Actividad Biológica

1-(4-Methylphenyl)butane-1,3-dione, also known as 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, is a compound with significant biological activity. Its structure includes a methylphenyl group and a diketone moiety, which contribute to its pharmacological properties. This article provides an overview of its biological activities, mechanisms of action, and potential applications in medicine.

- Molecular Formula : C11H9F3O2

- Molecular Weight : 230.18 g/mol

- CAS Number : 720-94-5

- Solubility : Soluble in 95% ethanol, indicating potential bioavailability for oral or intravenous administration.

The biological activity of this compound is largely attributed to its ability to interact with various biochemical pathways. The presence of trifluoromethyl groups enhances its electronegativity, which may influence its binding affinity to target proteins and enzymes. This compound acts as an acylation reagent and has been noted for its role in the synthesis of biologically active derivatives .

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit antimicrobial properties. For example, derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .

Analgesic Effects

Research has highlighted the analgesic potential of this compound and its derivatives. The analgesic activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in pain and inflammation pathways. Similar compounds have demonstrated reduced pain responses in animal models, suggesting that this compound could be developed into a therapeutic agent for pain management .

Study on Antimicrobial Efficacy

In a laboratory study involving various microorganisms, derivatives of this compound were tested for their antimicrobial efficacy. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the diketone structure could enhance antimicrobial properties further .

Analgesic Activity Assessment

A comparative study evaluated the analgesic effects of several diketones including this compound in rodent models. The results indicated that this compound significantly reduced pain responses compared to controls. The study suggested that the compound's mechanism might involve both peripheral and central pathways in pain modulation .

Data Table: Biological Activities Summary

Propiedades

IUPAC Name |

1-(4-methylphenyl)butane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-3-5-10(6-4-8)11(13)7-9(2)12/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRMUROMTUDYAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10330789 | |

| Record name | 1-(4-methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4023-29-4 | |

| Record name | 1-(4-methylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.